4-[4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Overview
Description
4-[4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridin class It's characterized by its multifaceted structure, merging elements of difluoromethyl, dimethylphenyl, and pyrazolopyridine with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid involves multiple steps, each requiring precise reaction conditions. A typical synthetic route might start with the preparation of the pyrazolo[3,4-b]pyridin core, followed by the incorporation of difluoromethyl, dimethylphenyl, and benzoic acid groups. Key reagents include difluoromethylated reagents, dimethylphenyl precursors, and benzoic acid derivatives. Catalysts, solvents, and specific temperature and pressure conditions play crucial roles in ensuring successful reactions.
Industrial Production Methods
Industrial production of this compound necessitates scaling up the laboratory synthesis processes while maintaining purity and yield. This often involves optimizing reaction conditions to be more cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms are increasingly used to enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: Potentially transforming certain functional groups to their oxidized forms.
Reduction: Can occur at specific sites within the molecule, reducing functional groups.
Substitution: Particularly electrophilic and nucleophilic substitution reactions at appropriate reactive sites.
Common Reagents and Conditions
The compound reacts with a variety of reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various nucleophiles and electrophiles under controlled conditions. Solvents like dichloromethane, ethanol, and acetone, as well as temperature control, are critical for these reactions.
Major Products Formed
The products formed depend on the type of reaction and the conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction might produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
This compound finds extensive use in scientific research due to its versatile structure and reactivity:
Chemistry: Serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Explored for therapeutic potential, possibly targeting specific proteins or pathways.
Industry: Applied in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4-[4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid exerts its effects involves binding to molecular targets, potentially altering their function or signaling pathways. Its structure allows for diverse interactions with enzymes, receptors, or other proteins, influencing biochemical processes. Detailed studies are required to elucidate specific pathways and targets.
Comparison with Similar Compounds
In comparison to other compounds in the pyrazolo[3,4-b]pyridin family, 4-[4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid stands out due to its unique combination of functional groups:
Similar Compounds: Include pyrazolopyridine derivatives with different substituents like methyl, phenyl, or halogen groups.
Uniqueness: The presence of difluoromethyl and dimethylphenyl groups adds to its distinct properties and reactivity, making it a valuable compound for specific applications.
Conclusion
This compound represents a fascinating subject of study with its rich structure and diverse potential applications. From synthesis to application, this compound continues to be a key interest for researchers across various scientific domains.
Properties
IUPAC Name |
4-[4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2/c1-12-4-5-16(10-13(12)2)19-11-18(21(24)25)20-14(3)27-28(22(20)26-19)17-8-6-15(7-9-17)23(29)30/h4-11,21H,1-3H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSNDYPLYATRAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C4=CC=C(C=C4)C(=O)O)C)C(=C2)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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